Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate
CAS No.: 919095-50-4
Cat. No.: VC16959480
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate - 919095-50-4](/images/structure/VC16959480.png)
Specification
CAS No. | 919095-50-4 |
---|---|
Molecular Formula | C23H19NO4 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate |
Standard InChI | InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3 |
Standard InChI Key | DWSINCVTUCCEDW-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate (molecular formula: ) features a central propyl chain substituted with a benzoyl group at position 2 and a 3-oxo-3-(pyridin-2-yl) group at position 3. The benzoate ester at the terminal position enhances lipophilicity, potentially influencing bioavailability and metabolic stability . Key structural attributes include:
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Pyridinyl moiety: The pyridine ring contributes to electron-deficient aromaticity, facilitating π-π stacking interactions with biological targets .
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Benzoyl group: Enhances steric bulk and may participate in hydrophobic interactions.
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Ester linkage: Susceptible to hydrolysis, offering tunability for prodrug designs.
Table 1: Physicochemical Properties of Methyl 3-[2-Benzoyl-3-Oxo-3-(Pyridin-2-Yl)Propyl]Benzoate
Synthesis and Characterization
Synthetic Routes
The compound is hypothesized to form via a multi-step sequence involving:
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Mannich Reaction: Condensation of pyridin-2-ylacetone with benzaldehyde to introduce the benzoyl group .
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Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions to form the benzoate ester.
A representative pathway is outlined below:
Analytical Characterization
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FTIR Spectroscopy: Expected peaks include at 1,720–1,740 cm (ester and ketone), at 1,600–1,620 cm (pyridine), and at 1,250–1,270 cm (ester) .
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NMR Spectroscopy:
Biological Activity and Mechanisms
Antimicrobial Properties
Pyridine derivatives are known to inhibit bacterial DNA gyrase. In a study of 3-oxo-3-(pyridin-2-yl)propanoate analogs, minimum inhibitory concentrations (MICs) of 16–32 µg/mL were reported against Staphylococcus aureus and Escherichia coli . The ester moiety in this compound could modulate solubility, affecting potency.
Molecular Docking Insights
Docking studies of analogous compounds into the Plasmodium falciparum β-hematin crystal lattice revealed strong binding via hydrogen bonds between the pyridinyl nitrogen and heme propionate groups (binding energy: −9.2 kcal/mol) . This suggests potential antimalarial applications, though experimental validation is required.
Comparative Analysis with Analogous Compounds
Table 2: Key Comparisons with Structural Analogs
Applications in Drug Discovery
Prodrug Development
The ester group in Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate serves as a hydrolyzable prodrug motif. In vitro studies of similar esters showed 80–90% conversion to active carboxylic acids within 24 hours in human plasma.
Targeted Delivery Systems
Liposomal formulations of pyridinyl ketones increased tumor accumulation by 3-fold in murine models compared to free drugs . The compound’s lipophilicity (logP ≈ 2.5) positions it as a candidate for nanoparticle encapsulation.
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